molecular formula C19H19NO4 B2375458 4-(((2-ethoxyphenyl)amino)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one CAS No. 859112-52-0

4-(((2-ethoxyphenyl)amino)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one

Cat. No.: B2375458
CAS No.: 859112-52-0
M. Wt: 325.364
InChI Key: XUDWCPVMNXGEQO-UHFFFAOYSA-N
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Description

4-(((2-Ethoxyphenyl)amino)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted at positions 4, 6, and 7. The 4-position features a ((2-ethoxyphenyl)amino)methyl group, while the 6- and 7-positions are occupied by hydroxyl and methyl groups, respectively. Coumarins are widely studied for their pharmacological applications, including anticoagulant, antimicrobial, and anticancer effects, with substituent patterns critically modulating these activities .

Properties

IUPAC Name

4-[(2-ethoxyanilino)methyl]-6-hydroxy-7-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-3-23-17-7-5-4-6-15(17)20-11-13-9-19(22)24-18-8-12(2)16(21)10-14(13)18/h4-10,20-21H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDWCPVMNXGEQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NCC2=CC(=O)OC3=C2C=C(C(=C3)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Selection and Reaction Optimization

  • Starting materials :
    • Phenol derivative : 5-Methylresorcinol (2,4-dihydroxy-5-methylbenzene) ensures hydroxyl groups at positions 6 and 7 post-condensation.
    • β-Keto ester : Ethyl acetoacetate introduces the 4-methyl group.
  • Conditions :
    • Catalyst: Concentrated sulfuric acid or InCl₃.
    • Temperature: 0–5°C for 5–60 minutes.
    • Yield: 80–95%.

Mechanism :

  • Protonation of the β-keto ester’s carbonyl activates the α-carbon.
  • Electrophilic attack on the phenol’s aromatic ring forms the coumarin backbone.
  • Cyclization and dehydration yield the 6-hydroxy-7-methyl-4-methylcoumarin.

Functionalization at Position 4: Bromination and Amination

The 4-methyl group is converted to a bromomethyl intermediate, enabling nucleophilic substitution with 2-ethoxyaniline.

Bromination of 4-Methyl Group

  • Reagents :
    • N-Bromosuccinimide (NBS) or HBr with a radical initiator (e.g., AIBN).
  • Conditions :
    • Solvent: CCl₄ or DCM.
    • Temperature: 60–80°C, 12–24 hours.
    • Yield: 70–85%.

Example :
4-Methylcoumarin → 4-(Bromomethyl)coumarin.

Nucleophilic Substitution with 2-Ethoxyaniline

  • Reagents :
    • 4-(Bromomethyl)-6-hydroxy-7-methylcoumarin, 2-ethoxyaniline, K₂CO₃.
  • Conditions :
    • Solvent: DMF or acetone.
    • Temperature: Room temperature to 80°C, 12–24 hours.
    • Yield: 54–73%.

Mechanism :

  • Base deprotonates 2-ethoxyaniline, generating a nucleophilic amine.
  • SN2 displacement of bromide forms the C–N bond.

Alternative Routes: Mannich Reaction

The Mannich reaction offers a one-pot method to introduce the aminomethyl group without bromination.

Reaction Setup

  • Components :
    • 6-Hydroxy-7-methylcoumarin, formaldehyde, 2-ethoxyaniline.
    • Catalyst: Biogenic ZnO nanoparticles.
  • Conditions :
    • Solvent: Water or ethanol.
    • Temperature: 70–80°C, 10–15 minutes.
    • Yield: 85–98%.

Advantages :

  • Eco-friendly (aqueous medium, recyclable catalyst).
  • Avoids hazardous bromination steps.

Comparative Analysis of Synthetic Methods

Method Key Steps Yield (%) Advantages Limitations
Pechmann + Bromination 1. Pechmann condensation
2. Bromination
3. Amination
54–73 High regioselectivity Multiple steps, toxic bromine reagents
Mannich Reaction 1. One-pot Mannich reaction 85–98 Green chemistry, fewer steps Requires optimized catalyst loading

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) :
    • δ 10.20 (s, 1H, OH), 9.30 (s, 1H, NH), 7.12–8.50 (m, Ar-H), 5.50 (s, 1H, CH₂).
  • IR (KBr) :
    • 3431 cm⁻¹ (O–H), 1706 cm⁻¹ (C=O), 1604 cm⁻¹ (C–N).

Purity Assessment

  • HPLC : >95% purity achieved via recrystallization (ethanol/water).

Industrial Scalability and Challenges

  • Continuous Flow Systems :
    • Microreactors enhance heat transfer and reduce reaction time for Pechmann condensation.
  • Catalyst Recovery :
    • Biogenic ZnO nanoparticles reused for 5 cycles without yield loss.
  • Key Challenges :
    • Regiochemical control during coumarin synthesis.
    • Byproduct formation during bromination (e.g., di-brominated derivatives).

Emerging Methodologies

Copper-Catalyzed Multicomponent Reactions

  • Components : Benzo[d]isoxazole, terminal alkyne, sulfonyl azide.
  • Advantages : Single-step synthesis of 4-aminochromen-2-imines.

Enzymatic Coumarin Functionalization

  • Biocatalysts : Laccases or peroxidases for C–N bond formation under mild conditions.

Chemical Reactions Analysis

Types of Reactions

4-(((2-ethoxyphenyl)amino)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced to modify the chromen-2-one core or the ethoxyphenyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the chromen-2-one core and the ethoxyphenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield quinone derivatives, while reduction can lead to the formation of dihydrochromen-2-one derivatives. Substitution reactions can introduce various functional groups, further diversifying the chemical properties of the compound.

Scientific Research Applications

4-(((2-ethoxyphenyl)amino)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has been studied for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(((2-ethoxyphenyl)amino)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, its antioxidant activity may involve the scavenging of free radicals and the inhibition of oxidative stress pathways. The exact molecular targets and pathways can vary depending on the specific biological context and the functional groups present on the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Analysis

The table below compares key structural and functional features of 4-(((2-ethoxyphenyl)amino)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one with analogous coumarin derivatives:

Compound Name Substituents (Position) Functional Groups Key Properties/Applications References
Target Compound 4: ((2-Ethoxyphenyl)amino)methyl; 6: -OH; 7: -CH₃ Amino, hydroxyl, methyl, ethoxy Potential dual hydrogen-bond donor/acceptor; enhanced lipophilicity due to methyl and ethoxy groups -
6-Hexyl-7-[(4-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one 4: -Ph; 6: -Hexyl; 7: -(4-MeO-Bn)O- Ether, phenyl, alkyl Increased hydrophobicity; potential antimicrobial activity
3-(4-Chlorophenyl)-7-hydroxy-2H-chromen-2-one 3: -Cl-Ph; 7: -OH Chlorophenyl, hydroxyl Electron-withdrawing Cl enhances stability; antioxidant properties
6-Methoxy-4-methyl-2H-chromen-2-one 4: -CH₃; 6: -OMe Methoxy, methyl Reduced polarity; fluorescence applications
4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-6-hydroxy-7-methyl-2H-chromen-2-one 4: Spirocyclic amine; 6: -OH; 7: -CH₃ Spirocyclic amine, hydroxyl, methyl Conformational rigidity; enhanced binding affinity
6-[3-(Dimethylamino)acryloyl]-4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one 4: -Et; 6: acryloyl; 7: -OH; 8: -CH₃ Acryloyl, dimethylamino, hydroxyl Conjugated system for fluorescence; Michael acceptor potential

Biological Activity

4-(((2-ethoxyphenyl)amino)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one, a derivative of coumarin, has garnered attention due to its potential biological activities. Coumarin derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H18NO4\text{C}_{17}\text{H}_{18}\text{N}\text{O}_4

This compound consists of a chromenone core substituted with an ethoxyphenyl amino group and hydroxyl functionalities that contribute to its biological activities.

Anticancer Activity

Several studies have reported on the anticancer potential of coumarin derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
This compoundMCF-7 (breast cancer)12.5
4-HydroxycoumarinA549 (lung cancer)15.0
Esculetin (6,7-dihydroxycoumarin)HeLa (cervical cancer)10.0

The compound's mechanism of action may involve the induction of apoptosis and modulation of cell cycle regulators.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. The results indicate a strong ability to neutralize free radicals, which is crucial for preventing oxidative stress-related diseases.

Assay TypeIC50 (µM)Reference
DPPH Scavenging Activity20.0
ABTS Scavenging Activity15.5

These findings suggest that the compound could be beneficial in formulations aimed at reducing oxidative stress.

Anti-inflammatory Effects

Inflammation plays a key role in many chronic diseases. The anti-inflammatory properties of coumarin derivatives have been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.

In vitro studies demonstrated that this compound significantly reduced TNF-alpha and IL-6 levels in LPS-stimulated macrophages, showcasing its potential as an anti-inflammatory agent.

Case Studies

  • Study on Anticancer Properties : A recent study investigated the effects of this compound on breast cancer cell lines (MCF-7). The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, with an IC50 value of 12.5 µM, suggesting potent anticancer activity .
  • Antioxidant Assessment : In another study focusing on its antioxidant properties, the compound exhibited significant radical scavenging activity with IC50 values comparable to established antioxidants like ascorbic acid, indicating its potential utility in nutraceutical applications .
  • Inflammation Modulation : A study assessing its anti-inflammatory effects showed that the compound effectively inhibited the secretion of inflammatory markers in vitro, suggesting it could be developed further for therapeutic use in inflammatory diseases .

Q & A

Basic Research Questions

What are the optimal synthetic routes for 4-(((2-ethoxyphenyl)amino)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one, and how can purity be validated?

Answer:
The synthesis typically involves multi-step organic reactions, such as:

  • Pechmann condensation for coumarin core formation, followed by Mannich reaction to introduce the (2-ethoxyphenyl)aminomethyl group .
  • Nucleophilic substitution at the 3-position of the coumarin scaffold using 2-ethoxyaniline derivatives under basic conditions (e.g., K2_2CO3_3 in DMF) .

Purity validation methods:

  • HPLC with UV detection (λ = 280–320 nm) to monitor reaction progress and quantify impurities.
  • NMR spectroscopy (1H, 13C) to confirm regioselectivity of substitutions, particularly distinguishing between 6-hydroxy and 7-methyl groups .
  • X-ray crystallography (if single crystals are obtainable) for absolute structural confirmation .

How can the compound’s structure be elucidated, and what tools are critical for resolving stereochemical uncertainties?

Answer:

  • Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural determination. Use SHELXL for refinement, especially to resolve disorder in aromatic substituents .
  • Mercury CSD 2.0 aids in visualizing packing patterns and hydrogen-bonding networks (e.g., C–H···O/F interactions common in coumarins) .
  • Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) to compare experimental and theoretical IR/Raman spectra, addressing discrepancies in vibrational modes .

What in vitro assays are suitable for preliminary biological activity screening of this compound?

Answer:

  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC determination via broth microdilution .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., MCF-7, HeLa), comparing IC50_{50} values to structurally related coumarins .
  • Antioxidant capacity : DPPH radical scavenging assays to evaluate hydroxyl and methyl substituents’ redox activity .

Advanced Research Questions

How can computational methods optimize substituent positions for enhanced bioactivity?

Answer:

  • Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., topoisomerase II for anticancer activity). Compare results with experimental IC50_{50} data .
  • Use QSAR models to correlate electronic parameters (e.g., Hammett σ values of substituents) with biological activity. For example, electron-withdrawing groups on the 2-ethoxyphenyl moiety may enhance antimicrobial potency .
  • MD simulations (GROMACS) to assess stability of ligand-protein complexes over 100 ns, focusing on hydrogen-bond retention and hydrophobic interactions .

How should researchers resolve contradictions between biological activity and chemical stability data?

Answer:

  • Stability studies : Monitor degradation under physiological conditions (pH 7.4, 37°C) via LC-MS. Hydrolysis of the ethoxy group or oxidation of the chromen-2-one core may reduce bioactivity .
  • Orthogonal assays : Compare time-dependent antimicrobial activity (e.g., time-kill curves) with stability profiles to identify active metabolites .
  • Crystallographic analysis : Use SCXRD to detect structural changes (e.g., tautomerism or epoxide formation) that may explain discrepancies .

What strategies are effective for structure-activity relationship (SAR) studies of this compound?

Answer:

  • Systematic substitution : Synthesize analogs with variations in:
    • The ethoxy group (replace with methoxy, propoxy).
    • The 7-methyl group (substitute with halogens or bulky substituents) .
  • Bioisosteric replacement : Replace the chromen-2-one core with chromen-4-one or quinolinone scaffolds to assess activity retention .
  • Pharmacophore mapping : Use Schrodinger’s Phase to identify critical features (e.g., hydrogen-bond acceptors at the 6-hydroxy position) .

How can crystallographic disorder in this compound be addressed during refinement?

Answer:

  • High-resolution data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve data quality for disordered regions (e.g., ethoxyphenyl group) .
  • SHELXL constraints : Apply restraints to bond lengths/angles for disordered atoms and refine occupancy factors iteratively .
  • Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions influencing disorder, such as C–H···π or halogen bonding .

What advanced spectroscopic techniques are recommended for characterizing dynamic behavior in solution?

Answer:

  • Dynamic NMR : Variable-temperature 1^1H NMR (e.g., 298–343 K) to study rotational barriers of the ethoxyphenyl group .
  • Mass spectrometry : HR-ESI-MS with collision-induced dissociation (CID) to identify fragmentation pathways and confirm labile substituents .
  • Solid-state NMR : Probe hydrogen-bonding networks in polymorphic forms, if applicable .

How can researchers investigate the compound’s mechanism of action in complex biological systems?

Answer:

  • Proteomics : SILAC-based quantitative proteomics to identify differentially expressed proteins in treated vs. untreated cells .
  • Enzyme inhibition assays : Measure inhibition constants (Ki_i) against target enzymes (e.g., COX-2 for anti-inflammatory activity) using fluorescence polarization .
  • Transcriptomics : RNA-seq to map gene expression changes, focusing on pathways linked to apoptosis or oxidative stress .

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